Chaetomugilin E

Description

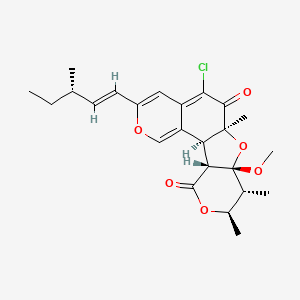

Structure

3D Structure

Properties

Molecular Formula |

C24H29ClO6 |

|---|---|

Molecular Weight |

448.9 g/mol |

IUPAC Name |

(1S,10S,12R,13R,14R,17R)-8-chloro-12-methoxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |

InChI |

InChI=1S/C24H29ClO6/c1-7-12(2)8-9-15-10-16-17(11-29-15)18-19-22(27)30-14(4)13(3)24(19,28-6)31-23(18,5)21(26)20(16)25/h8-14,18-19H,7H2,1-6H3/b9-8+/t12-,13+,14+,18+,19-,23-,24+/m0/s1 |

InChI Key |

XGXRGYADYVZCTF-OPLDBLFRSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)OC)C)C)C)Cl |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)OC)C)C)C)Cl |

Synonyms |

chaetomugilin E |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Chaetomugilin E

Isolation Sources and Associated Organisms

Chaetomugilin E is a naturally occurring azaphilone metabolite that has been identified from fungal sources, particularly strains of Chaetomium globosum. This fungus is recognized for its metabolic diversity, producing a range of bioactive compounds. semanticscholar.orgmdpi.com Research has led to the isolation of Chaetomugilin E from C. globosum found in remarkably distinct and extreme environments, highlighting the fungus's adaptability.

Chaetomium globosum is the primary fungal species known to produce Chaetomugilin E. semanticscholar.orgresearchgate.netnih.gov Various studies have successfully isolated this compound from cultures of C. globosum. For instance, a chemical investigation of the hadal trench-derived fungus Chaetomium globosum YP-106 led to the identification of Chaetomugilin E along with other known azaphilones. researchgate.net Similarly, it was among the metabolites isolated from C. globosum obtained from the leaves of Wikstroemia uva-ursi. researchgate.net The initial isolation of the chaetomugilin class of compounds, including Chaetomugilin E, was from a strain of C. globosum derived from a marine fish. nih.govmdpi.com

The discovery of Chaetomugilin E and its producing organism, Chaetomium globosum, spans unique ecological niches, from deep-sea trenches to intimate associations with plants.

Hadal Trench Marine Environment : The hadal zone, the deepest region of the ocean extending from 6,000 to 11,000 meters, is an extreme environment characterized by immense pressure, low temperatures, and no sunlight. wikipedia.orgspringernature.comresearchgate.net Despite these harsh conditions, it hosts unique microbial communities. springernature.com A strain of Chaetomium globosum (YP-106) that produces Chaetomugilin E was isolated from seawater collected at a depth of 6,215 meters in the Yap Trench, located in the western Pacific Ocean. researchgate.net This discovery underscores the potential of hadal microorganisms as a source of novel bioactive compounds. researchgate.net

Endophytic Associations : Endophytic fungi reside within the tissues of living plants without causing any apparent disease. These associations are often sources of novel secondary metabolites. Chaetomium globosum has been frequently identified as an endophyte in various plants. mdpi.com Strains producing chaetomugilins, including Chaetomugilin E, have been isolated from the leaves of Wikstroemia uva-ursi and Ginkgo biloba. researchgate.netresearchgate.net The fungus has also been found living endophytically within the medicinal plant Curcuma wenyujin and the leaves of Viguiera robusta. researchgate.netwalshmedicalmedia.com

Marine Animal Association : Beyond deep-sea water and endophytic relationships, C. globosum has been isolated from marine fauna. The first report of chaetomugilins came from a strain of C. globosum isolated from the gastrointestinal tract of the marine fish Mugil cephalus (flathead grey mullet) collected in Katsuura Bay, Japan. nih.govmdpi.com

The following table summarizes the diverse sources from which Chaetomugilin E and its producing fungus have been isolated.

| Isolation Source Category | Specific Organism/Environment | Associated Organism | Location of Discovery |

| Marine (Hadal Trench) | Seawater from Yap Trench (6,215 m depth) | Chaetomium globosum YP-106 | Western Pacific Ocean |

| Marine (Animal-Associated) | Marine Fish (Mugil cephalus) | Chaetomium globosum OUPS-T106B-6 | Katsuura Bay, Japan |

| Endophytic | Leaves of Wikstroemia uva-ursi | Chaetomium globosum | Not Specified |

| Endophytic | Leaves of Ginkgo biloba | Chaetomugilin globosum | Not Specified |

Data sourced from multiple research findings. researchgate.netnih.govmdpi.comresearchgate.net

Methodologies for Extraction and Purification from Natural Sources

The isolation of Chaetomugilin E from its natural source, primarily cultures of Chaetomium globosum, involves a multi-step process of extraction and purification. The general workflow is designed to separate the compound from the complex mixture of metabolites present in the fungal culture.

Extraction: The initial step involves extracting the secondary metabolites from the fungal culture, which consists of both the liquid broth and the fungal mycelia. This is typically achieved by using organic solvents. The fungal material is commonly extracted with ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). mdpi.comwalshmedicalmedia.com For example, in one method, the culture flasks are sonicated after the addition of MeOH and the resulting mixture is filtered. walshmedicalmedia.com The filtrate is then concentrated and partitioned with a solvent like EtOAc to capture the compounds of interest. walshmedicalmedia.com

Purification: Following extraction, the crude extract undergoes several stages of purification to isolate Chaetomugilin E. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase. mdpi.com The extract is loaded onto the column and eluted with a gradient of solvents, such as mixtures of petroleum ether and acetone (B3395972) or chloroform (B151607) and methanol, to separate the components into different fractions. mdpi.com

Size-Exclusion Chromatography: Sephadex LH-20 is frequently used for further purification. mdpi.com This method separates molecules based on their size. The column is typically eluted with methanol or a mixture of dichloromethane (B109758) and methanol. mdpi.com

High-Performance Liquid Chromatography (HPLC): This is the final and most crucial step for obtaining the pure compound. mdpi.com Preparative HPLC with a reverse-phase column (like a C-18 ODS) is often employed, using solvent systems such as methanol/water or acetonitrile/water gradients. mdpi.com Normal-phase HPLC may also be used for specific separation needs. mdpi.com

Thin-Layer Chromatography (TLC): Throughout the purification process, TLC is used to monitor the separation and identify the fractions containing the target compound. mdpi.com Spots on the TLC plate can be visualized under UV light or by staining with reagents like ceric ammonium (B1175870) molybdate. mdpi.com

The table below outlines a typical purification workflow for chaetomugilins.

| Purification Step | Technique | Stationary Phase / Resin | Mobile Phase / Solvent System (Examples) |

| Initial Fractionation | Column Chromatography (CC) | Silica Gel (SiO₂) | Chloroform:Methanol (gradient) or Cyclohexane:Ethyl Acetate (gradient) |

| Secondary Purification | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Dichloromethane:Methanol (1:1) |

| Final Purification | Preparative HPLC | C-18 ODS | Methanol:Water (gradient, e.g., 90:10) or Acetonitrile:Water (gradient) |

This table represents a generalized methodology based on common practices for isolating azaphilone compounds. mdpi.com

Structural Elucidation and Stereochemical Investigations of Chaetomugilin E

Advanced Spectroscopic Techniques for Structure Determination

The foundational step in characterizing a new or synthetic molecule like Chaetomugilin E is the determination of its covalent framework. This involves identifying the types of atoms present, their connectivity, and the nature of the chemical bonds linking them.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For the family of compounds to which Chaetomugilin E belongs, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides initial information about the chemical environment of hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of distinct carbon atoms. For azaphilones like Chaetomugilin E, these spectra help identify characteristic signals for methyl groups, olefinic protons, and carbons of the conjugated carbonyl system. kopri.re.kr

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle.

COSY experiments establish proton-proton (¹H-¹H) correlations, identifying adjacent protons.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their corresponding carbons.

While specific NMR data for the synthetic Chaetomugilin E is not extensively published, the data for its immediate precursor, Chaetomugilin D, serves as a close reference.

Table 1: Representative ¹H NMR Data for a Chaetomugilin-type Scaffold (Data based on closely related azaphilones, as reported in scientific literature)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | ~7.80 | s | - |

| H-4 | ~6.50 | d | 1.5 |

| H-9 | ~6.20 | d | 15.5 |

| H-10 | ~7.40 | dd | 15.5, 8.0 |

| 7-CH₃ | ~1.50 | s | - |

| 8-CH₃ | ~0.95 | d | 6.5 |

Note: This table is interactive. Data is illustrative for the compound class.

Table 2: Representative ¹³C NMR Data for a Chaetomugilin-type Scaffold (Data based on closely related azaphilones, as reported in scientific literature)

| Position | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | ~145.0 |

| C-3 | ~155.0 |

| C-4a | ~105.0 |

| C-5 | ~110.0 |

| C-6 | ~182.0 |

| C-7 | ~88.0 |

| C-8 | ~35.0 |

| C-9 | ~120.0 |

Note: This table is interactive. Data is illustrative for the compound class.

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with high accuracy. chromatographyonline.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. chromatographyonline.com This precision allows for the calculation of a unique molecular formula. mdpi.com

For chlorinated compounds like those in the chaetomugilin family, HRMS is particularly informative. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in two signals in the mass spectrum separated by two mass units (M+ and M+2). mdpi.com HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) has been successfully used to establish the molecular formulas of related seco-chaetomugilins. mdpi.com

Chiroptical methods are indispensable for investigating the stereochemistry of chiral molecules. nsf.gov These techniques measure the differential interaction of a molecule with left and right circularly polarized light. encyclopedia.pubustc.edu.cn

Electronic Circular Dichroism (ECD) or Circular Dichroism (CD) spectroscopy is a key method for assigning the absolute configuration of stereocenters. encyclopedia.pub In the study of azaphilones, the CD spectrum provides crucial information. The absolute stereochemistry at the C-7 position of many azaphilones, for instance, has been established as S by comparing their experimental CD spectra with known compounds or through established rules. kopri.re.kr The stereochemistry of Chaetomugilin D was confirmed by comparing its CD data with that of synthetic Chaetomugilin E and F. kopri.re.kr

Modern approaches often combine experimental CD measurements with quantum chemical calculations of ECD spectra. mdpi.comresearchgate.net By calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and comparing them to the experimental spectrum, researchers can confidently assign the absolute configuration. researchgate.net

Determination of Absolute Configuration

While spectroscopic and chiroptical methods provide substantial structural information, unambiguous determination of the absolute three-dimensional arrangement of atoms often requires further specialized techniques.

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule. researchgate.netnih.gov This technique involves diffracting X-rays through a high-quality single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of every atom in the crystal lattice, providing an unequivocal 3D structure. nih.gov The absolute configurations of chaetomugilins A and C were established through X-ray analysis. capes.gov.br

A major prerequisite for this method is the ability to grow a suitable single crystal, which can be a significant challenge for complex natural products or their derivatives. researchgate.net In cases where the parent compound does not crystallize well, chemical derivatization to introduce a heavy atom or a group that promotes crystallization can be employed. kopri.re.kr

The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of secondary alcohols. nih.govmdpi.com The method involves esterifying the secondary alcohol with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov

Subsequent ¹H NMR analysis of the resulting diastereomeric MTPA esters reveals systematic shifts in the proton signals near the newly formed chiral center. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the ester linkage, the absolute stereochemistry of the alcohol can be deduced. nih.gov This method has been successfully applied to determine the stereochemistry of hydroxyl groups in various complex natural products, including relatives of Chaetomugilin E, such as chaetoviridins. kopri.re.krencyclopedia.pub For example, it was used to determine the absolute stereochemistry of the secondary hydroxy group at C-4' in chaetoviridin J. kopri.re.kr

Biosynthetic Considerations for Stereochemistry

The complex stereochemistry of azaphilones, including Chaetomugilin E, is a direct outcome of a highly regulated and stereospecific biosynthetic pathway. The absolute configuration of the multiple chiral centers within the molecule is not random but is meticulously controlled by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). d-nb.inforesearchgate.net In Chaetomium globosum, the producer of chaetomugilins, this is known as the "caz" biosynthetic cluster. nih.govcapes.gov.br The stereochemical outcome is determined by the actions of polyketide synthases (PKSs) that build the carbon skeleton and subsequent tailoring enzymes that modify the core structure.

The assembly of the characteristic pyranoquinone core of Chaetomugilin E involves the coordinated action of two distinct polyketide synthases: a highly-reducing PKS (HR-PKS), CazF, and a non-reducing PKS (NR-PKS), CazM. researchgate.netnih.gov The HR-PKS, CazF, is proposed to synthesize a methylated triketide which is then passed to the NR-PKS, CazM, as a starter unit. nih.gov CazM then elongates this starter unit through several rounds of polyketide extension. nih.gov

A critical step in determining the core stereochemistry is the cyclization of the polyketide chain, which is still tethered to the acyl carrier protein (ACP) domain of the PKS. This process is guided by a Product Template (PT) domain within CazM, which ensures a regioselective aldol (B89426) condensation (C2–C7) that folds the chain into a specific three-dimensional conformation. nih.gov This cyclization and the subsequent reductive release from the PKS establish the initial stereochemical framework of the benzaldehyde (B42025) intermediate. nih.gov The inherent stereospecificity of enzyme active sites, which bind substrates in a precise orientation, is fundamental to this process. lsuhsc.edubritannica.com

Following the formation of the initial polyketide structure, a series of post-PKS tailoring enzymes introduce further stereochemical complexity. These enzymatic modifications are highly selective. researchgate.net Key tailoring enzymes in the caz cluster include a flavin-dependent halogenase (CazI) and a monooxygenase (CazL). nih.govresearchgate.net CazI catalyzes the chlorination of the aromatic ring, while CazL is predicted to perform a hydroxylation-catalyzed annulation at the C-7 position. nih.gov This annulation reaction forms the angular lactone ring attached to the isochromenone core, a characteristic feature of chaetomugilins, and definitively sets the stereochemistry at the crucial quaternary chiral center (C-7). nih.govresearchgate.netnih.gov The ability of such enzymes to act on specific atoms in a prochiral molecule in only one of several possible ways is a hallmark of biological catalysis. lsuhsc.edu

The stereochemical diversity observed across the broader azaphilone family underscores the genetic basis of stereocontrol. nih.gov For instance, studies on the fungus Hypoxylon fragiforme revealed two separate BGCs that produce different families of azaphilones with opposite stereochemistry: the (R)-configured fragirubrins and the (S)-configured mitorubrins. d-nb.info This demonstrates that the specific suite of biosynthetic enzymes encoded within a gene cluster dictates the final absolute configuration of the molecule. Therefore, the specific stereoisomer that is Chaetomugilin E is the result of the unique enzymatic machinery present in the caz gene cluster of Chaetomium globosum.

Data Tables

Table 1: Key Biosynthetic Enzymes in the caz Cluster and Their Postulated Roles in Stereochemistry

| Enzyme | Type | Postulated Function in Biosynthesis & Stereocontrol |

|---|---|---|

| CazF | Highly-Reducing Polyketide Synthase (HR-PKS) | Synthesizes the highly reduced, methylated triketide starter unit. nih.gov |

| CazM | Non-Reducing Polyketide Synthase (NR-PKS) | Elongates the polyketide chain and contains a Product Template (PT) domain that mediates stereospecific cyclization via aldol condensation to form the core benzaldehyde intermediate. nih.gov |

| CazI | Flavin-Dependent Halogenase | Catalyzes the regioselective chlorination of the aromatic ring. nih.govresearchgate.net |

| CazL | Monooxygenase | Believed to catalyze a stereospecific hydroxylation and subsequent annulation to form the angular lactone ring, establishing the key C-7 quaternary chiral center. nih.govresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Chaetomugilin E |

| Fragirubrins |

Biosynthetic Pathways and Genetic Insights into Chaetomugilin E Production

Identification of Biosynthetic Gene Clusters (e.g., caz cluster)

The genetic foundation for the biosynthesis of the chaetomugilin family of compounds, including Chaetomugilin E, is the caz biosynthetic gene cluster found in the filamentous fungus Chaetomium globosum. nih.govnih.govacs.org This 65-kb cluster comprises 16 annotated open reading frames that encode the enzymatic machinery required for production. nih.gov

Genetic inactivation experiments have been crucial in confirming the direct role of the caz cluster in the synthesis of both chaetomugilins and the closely related chaetoviridins. nih.govnih.govcapes.gov.br The biosynthesis of these azaphilones follows a pathway involving the collaborative action of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS) to create a common orcinaldehyde intermediate, which is then further modified. researchgate.net

| Gene Cluster Details | |

| Name | caz cluster |

| Source Organism | Chaetomium globosum |

| Size | ~65 kb |

| Function | Biosynthesis of chaetomugilins and chaetoviridins |

| Core Enzymes | CazF (HR-PKS), CazM (NR-PKS) |

Enzymatic Mechanisms in Polyketide Synthesis

The core of Chaetomugilin E's structure is assembled by two distinct types of iterative polyketide synthases (PKSs) that function in a coordinated manner. nih.gov These large enzymes contain multiple catalytic domains that are used repeatedly to build the polyketide chain from simple acyl-CoA precursors. wikipedia.orgrasmusfrandsen.dk

The initial steps of the biosynthesis are catalyzed by an iterative highly-reducing polyketide synthase (HR-PKS) named CazF . nih.gov This enzyme has a dual function. Primarily, it acts sequentially, supplying a highly reduced and methylated triketide product to its partner enzyme, CazM. nih.gov Additionally, CazF functions in a convergent manner later in the pathway by providing a more oxidized intermediate to an acyltransferase, CazE. nih.gov The modular architecture of CazF includes a full suite of domains for chain extension and modification. nih.gov

The second key enzyme is the nonreducing polyketide synthase (NR-PKS), CazM . nih.govuniprot.org CazM accepts the triketide starter unit from CazF, a transfer mediated by its specialized starter-unit:ACP transacylase (SAT) domain. nih.govosti.govcdc.gov It then performs four additional rounds of chain elongation, including one methylation event, to produce a heptaketide intermediate. nih.gov This intermediate undergoes a regioselective aldol (B89426) condensation and subsequent reductive release, catalyzed by the product template (PT) domain, to form a benzaldehyde (B42025) intermediate, which serves as the precursor to the core azaphilone scaffold. nih.gov

| Enzyme | Type | Function | Domains |

| CazF | Iterative HR-PKS | Synthesizes and provides triketide starter unit. nih.gov | KS, MAT, DH, MT, ER, KR, ACP nih.gov |

| CazM | Iterative NR-PKS | Elongates the polyketide chain to a heptaketide and facilitates cyclization. nih.gov | SAT, KS, MAT, PT, MT, ACP, R nih.gov |

KS: Ketosynthase, MAT: Malonyl-CoA:ACP acyltransferase, DH: Dehydratase, MT: Methyltransferase, ER: Enoyl Reductase, KR: Ketoreductase, ACP: Acyl Carrier Protein, SAT: Starter-unit:ACP Transacylase, PT: Product Template, R: Reductive domain.

Post-Polyketide Synthase Modification Enzymes

Following the assembly of the polyketide core by PKS enzymes, a series of post-PKS modification enzymes tailor the intermediate to generate the final structural diversity observed in the chaetomugilin family. sciepublish.com These tailoring enzymes include various redox enzymes that perform key chemical transformations.

The caz cluster encodes several redox enzymes that are critical for the maturation of the chaetomugilin scaffold. nih.gov Key enzymes identified include:

CazI : A flavin-dependent halogenase responsible for chlorination. nih.govresearchgate.netmdpi.com

CazL : A monooxygenase that catalyzes a crucial hydroxylation and subsequent ring formation (annulation). nih.gov

CazP : A redox enzyme that, along with CazL, exhibits substrate promiscuity, contributing to the formation of diverse, including nonchlorinated, analogues. nih.govresearchgate.net

CazO : Another putative redox enzyme within the cluster, though its specific function is less characterized. nih.gov

The combinatorial action and substrate flexibility of these enzymes are major contributors to the chemical diversity of the metabolites produced by the caz cluster. nih.govresearchgate.net

The benzaldehyde intermediate produced by CazM undergoes a series of carefully orchestrated enzymatic modifications:

Chlorination : The FAD-dependent halogenase CazI catalyzes the chlorination of the aromatic ring, a key step leading to the intermediate known as cazisochromene. nih.govmdpi.com

Oxidation : The monooxygenase CazL performs a hydroxylation-catalyzed annulation to form the characteristic pyrano-quinone core of the azaphilone family. nih.gov Further oxidative modifications, such as the C12 hydroxylation seen in some chaetomugilins, are also carried out by post-PKS oxygenases within the cluster. nih.gov

These enzymatic steps, including chlorination, oxidation, and reduction, combined with spontaneous chemical rearrangements, collectively generate the diverse array of chaetoviridins and chaetomugilins, including Chaetomugilin E. nih.govresearchgate.net

Substrate Promiscuity and Its Contribution to Chemical Diversity

The remarkable structural diversity within the chaetomugilin and chaetoviridin families arises significantly from the substrate promiscuity of the tailoring enzymes encoded within the caz gene cluster. core.ac.ukresearchgate.net This relaxed substrate specificity is a common strategy in natural product biosynthesis to generate a variety of related compounds from a common precursor. core.ac.uk

Research into the chaetoviridin biosynthetic pathway has identified several redox enzymes that exhibit this promiscuity. core.ac.uk Specifically, the enzymes CazL and CazP have been shown to accept multiple substrates, leading to the formation of different analogs. core.ac.ukresearchgate.net This enzymatic flexibility, coupled with subsequent spontaneous chemical reactions like dehydration and lactonization, is a key driver for expanding the chemical landscape of the metabolites produced. core.ac.ukresearchgate.net

For example, the dehydrogenase CazP is responsible for a reduction step in the pathway. core.ac.uk It can accept different members of the chaetoviridin family as substrates, such as chaetoviridin H, leading to the formation of new intermediates that can spontaneously rearrange into other compounds, including chaetomugilin U. core.ac.uk This enzymatic adaptability is fundamental to the generation of the wide array of chaetomugilins and chaetoviridins isolated from C. globosum. core.ac.uk While the specific enzymatic steps leading to Chaetomugilin E have not been individually detailed, it is understood that this broader mechanism of enzyme promiscuity within the caz pathway is responsible for its formation alongside other members of its chemical family.

| Enzyme | Type | Role in Diversity Generation | Finding |

| CazL | Monooxygenase | Substrate Promiscuity | Facilitates the formation of non-chlorinated analogs. core.ac.ukresearchgate.net |

| CazP | Dehydrogenase | Substrate Promiscuity | Accepts multiple intermediates, leading to different reduction products that can be further modified. core.ac.ukresearchgate.net |

| CazO | Oxidase | Oxidation | Catalyzes oxidation of the polyketide core, contributing to structural variation. core.ac.uk |

Genetic Inactivation Studies and In Vitro Reconstitution of Biosynthetic Pathways

Genetic and biochemical studies have been crucial in elucidating the function of the caz gene cluster and its role in producing chaetomugilins. nih.gov Genetic inactivation, or gene knockout, experiments have confirmed the essential role of specific caz genes. nih.govcdc.govacs.org

The targeted inactivation of the gene cazM, which encodes a nonreducing polyketide synthase (NR-PKS), resulted in the complete cessation of all chaetomugilin and chaetoviridin production. nih.gov Likewise, the deletion of the highly-reducing polyketide synthase (HR-PKS) gene, cazF, also completely abolished the synthesis of these azaphilones. nih.gov These findings establish that both polyketide synthases, CazM and CazF, are indispensable and act collaboratively to assemble the fundamental polyketide framework of the entire family of compounds, including Chaetomugilin E. nih.gov

To further understand the biochemical steps, researchers have performed in vitro reconstitution of parts of the biosynthetic pathway. nih.gov In these experiments, specific enzymes are purified and combined in a test tube with necessary substrates to observe the reactions they catalyze. Through this approach, the in vitro synthesis of chaetoviridin A was successfully demonstrated from its pyrano-quinone intermediate, cazisochromene, using the enzymes CazF and the acyltransferase CazE. nih.govcdc.gov Further studies have characterized the functions of post-PKS tailoring enzymes in vitro, such as the dehydrogenase CazP and the oxidase CazO, which are responsible for the reduction and oxidation steps that diversify the final products. core.ac.uk These in vitro assays, combined with the results from genetic inactivation, provide a detailed view of the molecular machinery responsible for the biosynthesis of the chaetomugilin family. nih.govcore.ac.uk

| Gene | Encoded Enzyme | Inactivation Result | Implication |

| cazM | Nonreducing PKS (NR-PKS) | Complete abolishment of chaetomugilin/chaetoviridin production. nih.gov | Essential for the biosynthesis of the azaphilone core structure. nih.gov |

| cazF | Highly-reducing PKS (HR-PKS) | Complete abolishment of chaetomugilin/chaetoviridin production. nih.gov | Essential for providing the starter unit for the main polyketide chain. nih.gov |

| cazI | Halogenase | - | Responsible for the chlorination of the aromatic ring. nih.govcore.ac.uk |

| cazL | Monooxygenase | - | Catalyzes hydroxylation and annulation to form the pyrano-quinone intermediate. nih.govcore.ac.uk |

| cazP | Dehydrogenase | Altered metabolite profile; accumulation of intermediates. core.ac.uk | Responsible for reduction of the polyketide core. core.ac.uk |

| cazO | Oxidase | Altered metabolite profile; accumulation of intermediates. core.ac.uk | Responsible for oxidation of the polyketide core. core.ac.uk |

Biological Activities and Mechanistic Studies of Chaetomugilin E

Pro-angiogenic Potentials and Associated Biological Effects

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. Research into the effects of chaetomugilin-class compounds on this process has yielded varied results. A study evaluating a series of chloro-azaphilone derivatives from the fungus Chaetomium globosum investigated their pro-angiogenic activity in zebrafish models. nih.gov In this research, while several new derivatives (chaetofanixins A–E) and the known compound Chaetomugilin D demonstrated significant, dose-dependent pro-angiogenic effects, Chaetomugilin E was found to be inactive. nih.gov Specifically, the study reported that Chaetomugilin E did not show relevant pro-angiogenic activity at the tested concentrations. nih.gov

However, it is noteworthy that other metabolites isolated from Chaetomium globosum have shown potent pro-angiogenic capabilities. For instance, certain cytochalasans (marchaetoglobins B, C, and chaetoglobosin A) isolated from a marine-sponge-associated C. globosum were found to have significant in vivo pro-angiogenic activity in transgenic zebrafish, comparable to the positive control. nih.gov This suggests that while Chaetomugilin E itself may lack this specific activity, the Chaetomium genus is a source of diverse compounds capable of modulating angiogenesis.

Broader Spectrum Cytotoxic Activities (as observed in Chaetomugilin class)

The chaetomugilin class of compounds is well-recognized for its cytotoxic properties against various cancer cell lines. nih.govmdpi.com Early studies identified Chaetomugilins A-F, including Chaetomugilin E, as metabolites from a Chaetomium globosum strain isolated from the marine fish Mugil cephalus. nih.gov These compounds demonstrated significant growth inhibition against murine leukemia (P388) and human promyelocytic leukemia (HL-60) cells. nih.gov Furthermore, Chaetomugilins A, C, and F displayed selective cytotoxicity against a panel of 39 human cancer cell lines. nih.gov

Another member of this class, Chaetomugilin J, has also been noted for its potent cytotoxic effects. nih.gov This broad-spectrum activity highlights the potential of the chaetomugilin chemical scaffold in the development of anticancer agents.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Chaetomugilins A-F | P388 (Murine Leukemia) | Significant growth inhibition | nih.gov |

| Chaetomugilins A-F | HL-60 (Human Leukemia) | Significant growth inhibition | nih.gov |

| Chaetomugilins A, C, F | 39 Human Cancer Cell Lines | Selective cytotoxic activities | nih.gov |

Antimicrobial Properties (as observed in Chaetomugilin class)

Azaphilones, the broader chemical family to which chaetomugilins belong, are known to possess a wide array of bioactivities, including antimicrobial effects. nih.govmdpi.com Compounds closely related to chaetomugilins, such as chaetoviridins, have demonstrated notable antifungal and antibiotic activities. mdpi.commdpi.com

Studies on extracts from various Chaetomium globosum isolates have confirmed their potential to inhibit the growth of pathogenic microbes. These isolates have shown broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans. mdpi.com For example, Chaetoviridin A, isolated from an endophytic C. globosum, was effective against several plant pathogenic fungi, including Sclerotinia sclerotiorum, with a half-maximal effective concentration (EC50) of 1.97 μg/mL. mdpi.com

| Compound/Extract | Target Organism | Activity (EC50 / Inhibition) | Reference |

|---|---|---|---|

| Chaetoviridin A | Sclerotinia sclerotiorum | EC50 = 1.97 μg/mL | mdpi.com |

| Chaetoviridin A | Botrytis cinerea | 69.1% inhibition at 20 μg/mL | mdpi.com |

| Chaetoviridin A | Fusarium graminearum | 77.0% inhibition at 20 μg/mL | mdpi.com |

Anti-inflammatory Effects (as observed in Chaetomugilin class)

Several compounds within the chaetomugilin class have been identified as possessing anti-inflammatory properties. Specifically, Chaetomugilin I and its stereoisomer, 11-epi-chaetomugilin I, were found to significantly suppress tumor necrosis factor (TNF)-induced activation of NF-κB, a key signaling pathway in inflammatory responses. The half-maximal inhibitory concentration (IC50) for this activity was reported to be 0.9 μM. The broader class of azaphilones is also recognized for its anti-inflammatory potential. nih.govmdpi.com

Elucidation of Molecular Mechanisms of Action

Research into the molecular mechanisms underpinning the bioactivities of the chaetomugilin class has focused on pathways related to programmed cell death and organelle dysfunction, primarily using related compounds like Chaetomugilin J as a model.

Studies on Chaetomugilin J have shown that it can enhance apoptosis (programmed cell death) in human ovarian cancer cells, particularly when used in combination with the chemotherapy drug cisplatin. The mechanism involves the activation of the intrinsic, or mitochondrial, apoptotic pathway. This pathway is initiated by the release of apoptotic factors, such as cytochrome c, from the mitochondria, which in turn activates a cascade of enzymes called caspases, ultimately leading to the dismantling of the cell.

A key aspect of the pro-apoptotic activity of related compounds like Chaetomugilin J is its ability to induce mitochondrial dysfunction and interfere with mitophagy. Mitophagy is a cellular quality control process that selectively removes damaged or unnecessary mitochondria.

Research has shown that Chaetomugilin J, in combination with cisplatin, targets the mitochondria in cancer cells, leading to:

Increased Reactive Oxygen Species (ROS): An accumulation of both intracellular and mitochondrial ROS, which causes oxidative stress and cellular damage.

Decreased Mitochondrial Membrane Potential: A loss of the electrochemical gradient across the mitochondrial membrane, indicating impaired function.

Inhibition of Mitophagy: The compound was found to inhibit the PINK1/Parkin-mediated mitophagy pathway. By preventing the removal of these damaged mitochondria, the pro-apoptotic signals are amplified, increasing the cancer cells' sensitivity to chemotherapeutic agents.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation (referencing related compounds)

Nuclear Factor-kappa B (NF-κB) is a crucial protein complex that regulates the transcription of DNA, cytokine production, and cell survival. youtube.com It is involved in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens, playing a key role in the immune response. youtube.com The NF-κB signaling pathway is a primary target for pathogens to modulate host cell activities. nih.gov The inhibition or modulation of this pathway is a significant area of interest in therapeutic research, particularly for inflammatory diseases and cancer.

While direct studies on Chaetomugilin E's effect on the NF-κB pathway are not extensively detailed in the available literature, the broader class of azaphilone compounds, to which Chaetomugilin E belongs, has demonstrated significant activity in modulating this pathway. acs.orgnih.govresearchgate.net Research on related azaphilone derivatives provides insight into the potential mechanisms by which compounds like Chaetomugilin E might exert anti-inflammatory and cytotoxic effects.

Several studies have identified azaphilones that inhibit NF-κB activation. For instance, Coniellin A, an azaphilone derived from the fungus Coniella fragariae, showed significant inhibition of NF-κB activation in the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 4.4 μM. acs.orgnih.gov In another study, certain azaphilones isolated from the fungus Penicillium sclerotiorum were found to inhibit TNF-α-induced NF-κB phosphorylation. nih.gov Specifically, compounds identified as 8a-epi-hypocrellone A, hypocrellone A, and isochromophilone IV, at a concentration of 20 μM, were able to reduce the phosphorylation of the p65 subunit of NF-κB, which is a marker of its activation. nih.gov

Furthermore, Penazaphilone J, isolated from Penicillium sclerotiorum cib-411, demonstrated an ability to prevent the translocation of NF-κB by inhibiting the phosphorylation of upstream signaling molecules such as PI3K, PDK1, Akt, and GSK-3β. researchgate.net This indicates that some azaphilones can interfere with the signaling cascade that leads to NF-κB activation. researchgate.net The table below summarizes the NF-κB inhibitory activities of several azaphilone compounds.

| Compound | Source Organism | Assay/Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Coniellin A | Coniella fragariae | NF-κB activation in MDA-MB-231 cells | Significant inhibition (IC50 = 4.4 μM) | acs.orgnih.gov |

| 8a-epi-hypocrellone A | Penicillium sclerotiorum | TNF-α-induced NF-κB phosphorylation | Inhibition at 20 μM | nih.gov |

| Hypocrellone A | Penicillium sclerotiorum | TNF-α-induced NF-κB phosphorylation | Inhibition at 20 μM | nih.gov |

| Isochromophilone IV | Penicillium sclerotiorum | TNF-α-induced NF-κB phosphorylation | Inhibition at 20 μM | nih.gov |

| Penazaphilone J | Penicillium sclerotiorum cib-411 | LPS-stimulated RAW264.7 cells | Inhibited NF-κB translocation via PI3K/Akt pathway | researchgate.net |

These findings on related azaphilones suggest that a potential mechanism of action for Chaetomugilin E could involve the modulation of the NF-κB signaling pathway, contributing to its observed cytotoxic and other biological activities. mdpi.comnih.gov

Potential Glucose Transporter Inhibition (referencing broader azaphilone studies)

Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and glycolysis to support their rapid proliferation. frontiersin.orgnih.gov This metabolic reprogramming makes cancer cells highly dependent on glucose, which is primarily imported into the cell via glucose transporters (GLUTs). nih.gov Consequently, the inhibition of GLUTs has emerged as a promising strategy in anticancer therapy. frontiersin.org

Currently, there is a lack of specific research literature detailing the direct inhibitory effects of Chaetomugilin E or other azaphilone derivatives on glucose transporters. The biological evaluation of this class of compounds has historically focused on activities such as cytotoxicity, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov

However, the exploration of natural products as GLUT inhibitors is an active area of research. Various small molecules of natural and synthetic origin are being investigated for their potential to block glucose uptake in cancer cells. frontiersin.org For example, flavonoids like quercetin (B1663063) have been shown to robustly inhibit GLUT2. researchgate.net Given the diverse biological activities of azaphilones, investigating their potential to interfere with cancer cell metabolism, including the inhibition of glucose transporters, represents a logical direction for future research. The structural characteristics of azaphilones could potentially allow for interaction with membrane-spanning proteins like GLUTs, but this remains a hypothetical mechanism that requires experimental validation.

| Transporter Family | Function | Relevance to Disease | Status of Azaphilone Research | Reference |

|---|---|---|---|---|

| Glucose Transporters (GLUTs) | Facilitate transport of glucose across cell membranes. | Upregulated in many cancer cells to meet high energy demands. Inhibition is a therapeutic strategy. | No direct studies on Chaetomugilin E or other azaphilones have been reported. This is a potential area for future investigation. | frontiersin.orgnih.gov |

Structure Activity Relationship Sar Studies and Analogue Development for Chaetomugilin E

Correlating Specific Structural Features with Observed Biological Potency and Selectivity

Chaetomugilin E belongs to the azaphilone class of fungal polyketides, which are characterized by a highly oxygenated pyranoquinone bicyclic core. nih.govnih.gov The biological activity of chaetomugilins, including their cytotoxic effects against various cancer cell lines, is intricately linked to their unique structural features. nih.gov Key structural components that influence the biological potency and selectivity of this class of compounds include the pyranoquinone core, the chlorine atom at the C-5 position, the methyl group at C-7, and the nature of the C-3 branched pentenyl side chain. nih.gov

The core pyranoquinone skeleton is a fundamental feature for the cytotoxic activity of azaphilones. nih.gov Variations in the side chain at the C-3 position significantly impact the potency and selectivity of these compounds. For instance, comparing the cytotoxicity of various chaetomugilins reveals that modifications to this side chain can lead to substantial differences in their activity against different cancer cell lines.

While specific SAR studies focused exclusively on Chaetomugilin E are limited in the available literature, a broader analysis of the chaetomugilin family provides valuable insights. The cytotoxicity of several chaetomugilin compounds against P388 and HL-60 cancer cell lines has been evaluated, and the results are summarized in the table below.

| Compound | P388 IC50 (µM) | HL-60 IC50 (µM) |

|---|---|---|

| Chaetomugilin A | 8.7 | 10.2 |

| Chaetomugilin C | 3.6 | 4.1 |

| Chaetomugilin D | 15.4 | 21.8 |

| Chaetomugilin E | 9.8 | 12.5 |

| Chaetomugilin F | 3.3 | 3.8 |

From this data, it can be observed that subtle structural differences among the chaetomugilins lead to a range of cytotoxic potencies. For example, Chaetomugilins C and F exhibit the most potent activity in this series. nih.gov The difference in activity between Chaetomugilin D and Chaetomugilin E, which are closely related structurally, highlights the sensitivity of the biological response to minor chemical modifications.

Rational Design and De Novo Synthesis of Chaetomugilin E Analogues and Derivatives

The rational design of Chaetomugilin E analogues is guided by the SAR data obtained from naturally occurring chaetomugilins and related azaphilones. The goal of such design is to synthesize novel compounds with enhanced therapeutic properties. This process often involves computational modeling to predict the interactions of designed molecules with their biological targets. nih.gov

A key aspect of developing Chaetomugilin E analogues is the ability to synthesize these complex molecules in the laboratory. While a complete de novo total synthesis of a wide range of Chaetomugilin E analogues has not been extensively reported, the semi-synthesis of Chaetomugilin E from a related natural product, Chaetomugilin D, has been described. This chemical transformation provides a direct route to obtain Chaetomugilin E for further biological evaluation and serves as a foundational step for creating other derivatives.

The derivatization of Chaetomugilin D to yield Chaetomugilin E involves a specific chemical reaction that modifies the structure of the starting material. This process demonstrates the feasibility of chemically manipulating the chaetomugilin scaffold to produce new analogues.

The broader field of azaphilone synthesis provides a roadmap for the potential de novo synthesis of Chaetomugilin E and its derivatives. Synthetic strategies for other azaphilones often involve the construction of the pyranoquinone core followed by the introduction of the characteristic side chains. These established synthetic routes could be adapted for the total synthesis of Chaetomugilin E, which would open up avenues for creating a diverse library of analogues for comprehensive SAR studies.

Strategies for Chemical Diversification and Lead Optimization

Once a lead compound like Chaetomugilin E is identified, strategies for chemical diversification and lead optimization are employed to improve its drug-like properties. These strategies aim to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. nih.gov For the chaetomugilin class of compounds, several avenues for chemical diversification can be envisioned:

Modification of the C-3 Side Chain: The variability of the C-3 side chain in naturally occurring chaetomugilins suggests that this is a prime location for modification. Introducing different alkyl and aryl groups, as well as functional groups that can modulate solubility and bioavailability, could lead to analogues with improved properties.

Alteration of the Pyranoquinone Core: While the core structure is important for activity, subtle modifications, such as the introduction or removal of hydroxyl groups or the alteration of the oxidation state, could fine-tune the compound's electronic and steric properties, potentially leading to enhanced target engagement.

Substitution at the C-5 and C-7 Positions: The presence of a chlorine atom at C-5 and a methyl group at C-7 are characteristic features of many chaetomugilins. nih.gov Exploring the effects of replacing the chlorine with other halogens or different functional groups, and modifying the C-7 substituent, could provide valuable SAR insights and lead to the discovery of more potent and selective compounds.

Lead optimization is an iterative process that involves cycles of design, synthesis, and biological testing. mdpi.com By systematically exploring the chemical space around the Chaetomugilin E scaffold, it is possible to develop optimized analogues with a superior therapeutic profile, paving the way for their potential development as novel anticancer agents.

Advanced Research Methodologies and Future Directions in Chaetomugilin E Research

Computational Chemistry Applications in Drug Discovery

Computational chemistry has become an indispensable tool in the early stages of drug development, offering a rapid and cost-effective means to predict the behavior and interactions of potential drug candidates. oncodesign-services.combioscipublisher.com These in silico methods provide valuable insights that guide further experimental investigation.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein target. nih.gov This method is crucial for understanding the potential mechanism of action of a compound like Chaetomugilin E. ontosight.ai By simulating the interaction between Chaetomugilin E and various known protein targets, researchers can identify which proteins it is most likely to bind to and how it might exert its biological effects. mdpi.commdpi.com

Recent studies have utilized molecular docking to explore the inhibitory potential of chaetomugilins against various enzymes. mdpi.com For instance, a computational study investigated the interaction of chaetomugilins with the main protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. mdpi.com Such simulations provide a "static picture" of the drug-target complex, offering initial clues about binding affinity and specificity. nih.gov The accuracy of these predictions is a critical first step in identifying promising therapeutic candidates. frontiersin.org

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-target interaction over time. nih.gov MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. nih.govnih.gov These simulations are computationally intensive but are invaluable for assessing the stability of the predicted binding poses from molecular docking. nih.gov

For compounds like Chaetomugilin E, MD simulations can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds. mdpi.com This helps to filter out false positives from docking studies and provides greater confidence in the predicted binding mode. nih.gov The stability of the ligand-protein complex is a key determinant of its potential efficacy, and MD simulations are a powerful tool for evaluating this. mdpi.comvolkamerlab.org Studies have shown that a high percentage of native binding poses remain stable during MD simulations, validating the utility of this approach. nih.gov

High-Throughput Screening Approaches for Bioactivity Profiling

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. wikipedia.org This automated process utilizes robotics and sensitive detectors to test millions of chemical, genetic, or pharmacological samples in a short period. wikipedia.org For a compound like Chaetomugilin E, HTS can be employed to screen it against a wide array of biological targets or cellular models to uncover its full range of biological activities. ontosight.ainih.gov

The process typically involves preparing microtiter plates with the test compound and then observing the reaction or effect on cells or isolated proteins. wikipedia.org HTS can be used to identify "hits"—compounds that produce a desired effect—which can then be further investigated. oncodesign-services.com This approach is crucial for building a comprehensive bioactivity profile for Chaetomugilin E and can reveal unexpected therapeutic applications. ontosight.ai

Collaborative Research Initiatives for Translational Development

The journey of a promising compound from the laboratory to clinical application is a long and complex process that often benefits from collaborative efforts. jointresearchoffice.org Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. umich.edu Collaborative initiatives bring together researchers from academia, industry, and government to pool resources and expertise, thereby accelerating the development of new therapies. jointresearchoffice.orgvirscio.com

For a compound like Chaetomugilin E, such collaborations can be instrumental. They can facilitate access to specialized screening facilities, expertise in preclinical and clinical trial design, and funding opportunities. umich.edumdpi.com By fostering partnerships between academic researchers and community stakeholders, these initiatives can ensure that research is aligned with real-world health needs. nih.gov The ultimate goal is to translate promising findings into tangible health solutions more efficiently. umich.edu

Future Prospects for Chaetomugilin E as a Research Lead Compound

Chaetomugilin E and its analogs belong to the azaphilone family, which is known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov This inherent bioactivity makes Chaetomugilin E a promising lead compound for drug development. mdpi.commdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

The unique chemical structure of Chaetomugilin E provides a scaffold that can be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. ontosight.ai For example, research on related compounds has shown that modifications at specific positions can significantly impact their biological effects. frontiersin.org Future research will likely focus on synthesizing new derivatives of Chaetomugilin E and evaluating them for a variety of therapeutic targets. Its anti-inflammatory and potential antimalarial activities are particularly noteworthy areas for further investigation. researchgate.net The continued exploration of this and other marine-derived natural products holds significant promise for the discovery of novel medicines. nih.gov

Q & A

Q. How is Chaetomugilin E structurally characterized, and what analytical methods are essential for confirming its identity?

Chaetomugilin E’s structure is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key NMR signals include distinct carbon and proton resonances for its polyketide-derived framework, such as carbonyl carbons (δ ~190-200 ppm) and methyl groups (δ ~1.2-2.5 ppm) . X-ray crystallography may further resolve stereochemistry, though this requires high-purity crystals. Researchers should cross-validate spectral data with literature and report deviations in chemical shifts due to solvent or temperature effects .

Q. What in vitro assays are commonly used to evaluate Chaetomugilin E’s cytotoxic activity?

The MTT assay is standard for assessing cytotoxicity in cancer cell lines (e.g., P388 murine leukemia, HL-60 human promyelocytic leukemia). Chaetomugilin E’s IC50 values vary by cell type; for example, analogs like Chaetomugilin F show IC50 = 1.3 μM in HL-60 cells versus 3.3 μM in P388 cells . Researchers must include positive controls (e.g., 5-FU) and report cell line origins, passage numbers, and culture conditions to ensure reproducibility .

Q. What are the primary challenges in isolating Chaetomugilin E from fungal sources?

Isolation involves chromatographic techniques (e.g., silica gel, HPLC) due to the compound’s polarity and co-eluting metabolites. Yield optimization requires adjusting fermentation conditions (e.g., media composition, temperature) and using dereplication strategies (LC-MS/MS) to avoid redundant compound rediscovery .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for Chaetomugilin E across different studies?

Discrepancies in IC50 values or mechanisms often arise from assay variability (e.g., incubation time, cell density) or impurity of the compound. To address this:

- Re-test the compound under standardized protocols (e.g., NIH/NCBI guidelines).

- Validate purity via HPLC-UV/ELSD and quantify batch-to-batch variability.

- Perform dose-response curves with multiple replicates to assess statistical significance . For example, Chaetomugilin J’s apoptosis-enhancing effect in ovarian cancer cells was confirmed via Western blot (Cleaved-caspase3) and flow cytometry, reducing ambiguity from single-endpoint assays .

Q. What experimental designs are optimal for studying Chaetomugilin E’s synergistic effects with chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method to quantify synergism. In a study on Chaetomugilin J and cisplatin, CI < 1 indicated synergism, validated via clonogenic assays and apoptosis markers . Include:

- Dose matrices (e.g., 4×4 combinations).

- Mechanistic follow-ups (e.g., RNA-seq to identify pathways).

- In vivo models (e.g., zebrafish xenografts) to confirm efficacy without murine metabolic interference .

Q. How can researchers address the limited bioavailability of Chaetomugilin E in preclinical models?

Structural analogs (e.g., Chaetomugilin I) with improved solubility can be synthesized via semi-synthetic modification of hydroxyl or methyl groups. Pharmacokinetic studies (e.g., plasma stability, microsomal assays) should guide derivatization. For in vivo testing, nanoformulations (liposomes, PLGA nanoparticles) enhance tissue penetration, as demonstrated for similar marine-derived compounds .

Q. What strategies mitigate off-target effects when studying Chaetomugilin E’s anti-inflammatory activity?

- Use NF-κB luciferase reporter assays to confirm TNF-α inhibition specificity (IC50 = 5.1 μM for Chaetomugilin F) .

- Pair transcriptomic profiling (e.g., RNA-seq) with CRISPR-Cas9 knockouts to identify non-canonical targets.

- Compare results to selective inhibitors (e.g., dexamethasone) to contextualize potency .

Methodological Considerations

- Data Reproducibility : Report raw numerical data (e.g., cell counts, absorbance values) alongside derived metrics (IC50) to enable reanalysis .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling and in vivo experimentation .

- Literature Review : Use databases like SciFinder and Reaxys for patent and structure searches, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.